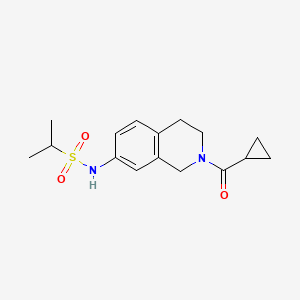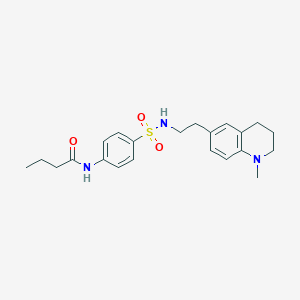
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a type of organic compound known as a heterocyclic compound . The “1-methyl” part indicates that there is a methyl group (CH3) attached to the 1st carbon of the tetrahydroquinoline ring. The “sulfamoyl” and “phenyl” parts suggest the presence of a sulfonamide group and a phenyl group, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring would provide a rigid, cyclic structure, while the sulfamoyl and phenyl groups would likely add significant bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl group might make it more polar and potentially more soluble in water .Applications De Recherche Scientifique
Catalytic Applications
A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields and could be reused several times without loss of activity, demonstrating its potential in facilitating efficient and sustainable chemical synthesis processes (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research on the synthesis of new series of pyridine and fused pyridine derivatives showcased the versatility of related chemical structures in generating a diverse array of compounds. These syntheses involved various reactions, including the transformation of specific intermediates into isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives, highlighting the complexity and potential of these molecules in synthetic chemistry (S. A. Al-Issa, 2012).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds provided insights into the potential biological applications of these compounds. The synthesized compounds were evaluated against various bacteria and fungi, indicating their potential as antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Photochemical Studies
The role of superoxide anion in the C–S bond cleavage during the sensitized photooxygenation of tert-alkyl phenyl sulfides was explored, revealing the significance of oxygen presence for the production of C–S bond cleavage products. This study highlights the intricate mechanisms at play in photochemical reactions and the potential for designing photo-responsive chemical systems (E. Baciocchi et al., 2006).
Fluorescent Zinc Sensors
Research into bisquinoline-based fluorescent zinc sensors demonstrated the application of quinoline derivatives in developing sensitive and selective fluorescent probes for zinc ions. These sensors' design and performance are crucial for biological and environmental monitoring applications, where accurate and efficient detection of metal ions is essential (Y. Mikata et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-3-5-22(26)24-19-8-10-20(11-9-19)29(27,28)23-14-13-17-7-12-21-18(16-17)6-4-15-25(21)2/h7-12,16,23H,3-6,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAWXZDMXWHPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

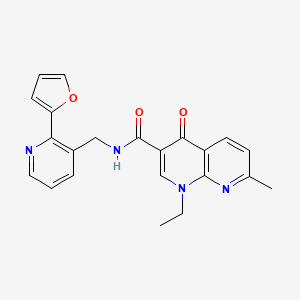
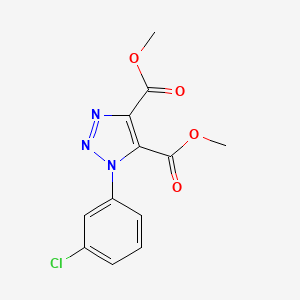
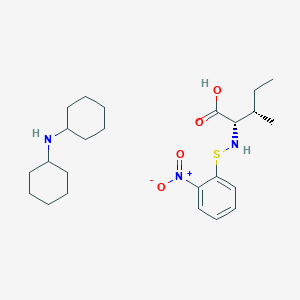
![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)
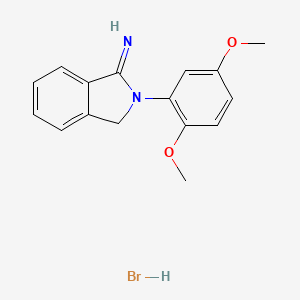
![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)
![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)

![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)
